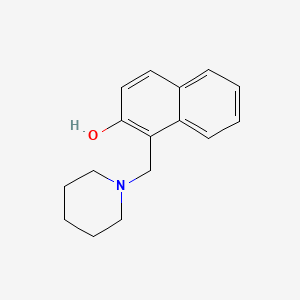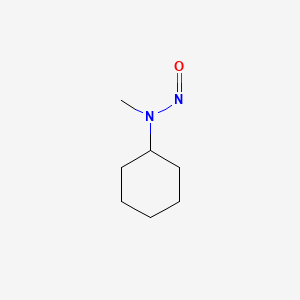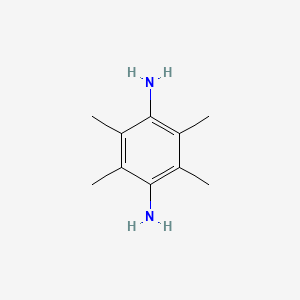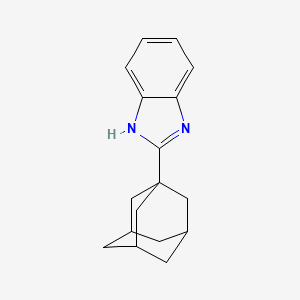
2-(1-金刚烷基)-1H-苯并咪唑
描述
2-(1-adamantyl)-1H-benzimidazole (2-ABI) is a synthetic organic compound derived from the parent compound 1H-benzimidazole and is a member of the adamantyl group. 2-ABI is a unique compound due to its unique chemical and physical properties, making it an attractive target for research and development. It has been studied for a variety of applications, including its potential use as an anticancer drug and its ability to interact with proteins and DNA.
科学研究应用
不饱和金刚烷衍生物的合成
化合物“2-(1-金刚烷基)-1H-苯并咪唑”可用于合成不饱和金刚烷衍生物。 这些衍生物因其高反应性和作为合成官能化金刚烷衍生物、单体和更高金刚石状大体积聚合物的起始材料的潜力而备受关注 {svg_1}.
抗菌活性
金刚烷衍生物,包括“2-(1-金刚烷基)-1H-苯并咪唑”,已被研究用于其抗菌特性。它们对多种革兰氏阳性和革兰氏阴性细菌以及诸如白色念珠菌等致病性真菌表现出活性。 这使得它们在开发新的抗菌剂方面具有价值 {svg_2}.
抗病毒应用
金刚烷基团与针对甲型流感病毒和 HIV 病毒的抗病毒活性有关。 将“2-(1-金刚烷基)-1H-苯并咪唑”纳入药物化合物中可能可以增强其对抗这些病毒的功效 {svg_3}.
中枢神经系统 (CNS) 特性
一些金刚烷衍生物表现出影响中枢神经系统的特性。 对“2-(1-金刚烷基)-1H-苯并咪唑”的研究可能导致开发治疗 CNS 疾病的新方法,利用该化合物调节治疗指数的能力 {svg_4}.
高能燃料和油
金刚烷衍生物的独特结构使其适用于高能燃料和油。 “2-(1-金刚烷基)-1H-苯并咪唑”可以作为增强这些材料热稳定性和能量含量的先驱体或添加剂 {svg_5}.
量子化学计算
“2-(1-金刚烷基)-1H-苯并咪唑”可用于量子化学计算,以研究金刚烷衍生物的电子结构。 这对理解它们的化学和催化转化至关重要 {svg_6}.
聚合反应
该化合物可以参与聚合反应以创建新型材料。 它参与这些反应可以导致开发具有增强性能的新型聚合物 {svg_7}.
基于纳米金刚石的材料
最后,“2-(1-金刚烷基)-1H-苯并咪唑”可以促进基于纳米金刚石的材料的创建和利用。 这些材料具有广泛的应用,从科学研究到各种行业的实际应用 {svg_8}.
作用机制
Target of Action
For instance, Amantadine acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist . Adapalene, on the other hand, modulates the immune response by down-regulating toll-like receptor 2 (TLR-2) expression and inhibiting the transcription factor activator protein 1 (AP-1) .
Mode of Action
Amantadine, a related adamantyl compound, antagonizes the influenzavirus a m2 proton channel, preventing endosomal escape (ie, the release of viral genetic material into the host cytoplasm) . This could provide some insight into the potential interactions of 2-(1-adamantyl)-1H-benzimidazole with its targets.
Biochemical Pathways
For instance, Amantadine’s antiviral mechanism of action involves antagonism of the influenzavirus A M2 proton channel .
Pharmacokinetics
Related compounds such as quindoline, benzofuran, (1-adamantyl) benzylglycine, 2-methoxyl-4-vinylglycine, and phytol have shown favorable penetration through the blood–brain barrier .
Result of Action
For instance, Amantadine has been used to treat dyskinesia associated with parkinsonism and influenza caused by type A influenzavirus .
生化分析
Biochemical Properties
2-(1-adamantyl)-1H-benzimidazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with tubulin, a protein that is essential for the formation of microtubules in cells . This interaction can lead to the inhibition of tubulin polymerization, thereby affecting cell division and proliferation. Additionally, 2-(1-adamantyl)-1H-benzimidazole has been found to bind to specific enzyme active sites, modulating their catalytic activity and altering metabolic pathways .
Cellular Effects
The effects of 2-(1-adamantyl)-1H-benzimidazole on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the microtubule network in cancer cells, leading to the formation of atypical tubulin assemblies and inhibition of cell proliferation . Furthermore, 2-(1-adamantyl)-1H-benzimidazole can alter gene expression patterns, impacting cellular responses to external stimuli and stress .
Molecular Mechanism
At the molecular level, 2-(1-adamantyl)-1H-benzimidazole exerts its effects through several mechanisms. The compound binds to specific biomolecules, such as tubulin, and inhibits their function . This binding interaction can lead to the stabilization or destabilization of protein structures, affecting their activity. Additionally, 2-(1-adamantyl)-1H-benzimidazole can act as an enzyme inhibitor, blocking the catalytic activity of target enzymes and altering metabolic flux . Changes in gene expression induced by the compound further contribute to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
The effects of 2-(1-adamantyl)-1H-benzimidazole can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to 2-(1-adamantyl)-1H-benzimidazole can lead to the accumulation of degradation products, which may have different biological activities compared to the parent compound . Additionally, the temporal effects of the compound on cellular processes, such as cell division and metabolism, can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 2-(1-adamantyl)-1H-benzimidazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of cancer cell proliferation . At high doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels . Understanding these dosage effects is crucial for optimizing the therapeutic potential of 2-(1-adamantyl)-1H-benzimidazole while minimizing its toxicity .
Metabolic Pathways
2-(1-adamantyl)-1H-benzimidazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, such as hydroxylation and oxidation, which can influence its biological activity . These metabolic pathways can lead to the formation of active or inactive metabolites, affecting the overall pharmacokinetics and pharmacodynamics of the compound . Additionally, 2-(1-adamantyl)-1H-benzimidazole can modulate metabolic flux, altering the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 2-(1-adamantyl)-1H-benzimidazole within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, which facilitate its uptake and localization . Once inside the cells, 2-(1-adamantyl)-1H-benzimidazole can accumulate in certain compartments, such as the cytoplasm or nucleus, influencing its activity and function . The distribution of the compound within tissues can also affect its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 2-(1-adamantyl)-1H-benzimidazole plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-(1-adamantyl)-1H-benzimidazole has been observed to localize to the mitochondria, where it can interact with mitochondrial proteins and influence cellular energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
属性
IUPAC Name |
2-(1-adamantyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-4-15-14(3-1)18-16(19-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJQLKDAEBGCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177850 | |
| Record name | 2-(1-Adamantyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23280-73-1 | |
| Record name | 2-(1-Adamantyl)benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023280731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Adamantyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




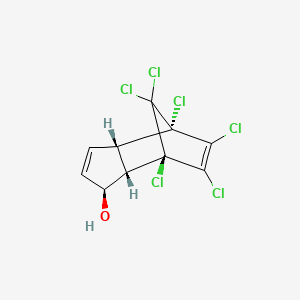
![(2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol](/img/structure/B1203745.png)



